molecular formula C15H13NO2 B15059728 6-(Benzyloxy)-2-methylbenzo[d]oxazole

6-(Benzyloxy)-2-methylbenzo[d]oxazole

Cat. No.: B15059728
M. Wt: 239.27 g/mol
InChI Key: ZNFFJICRRGNBGL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 2 and a benzyloxy group at position 5. The benzoxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole contributes electron-withdrawing properties due to its oxygen and nitrogen atoms. This compound is synthesized via nucleophilic substitution, often involving benzyl bromide and a hydroxylated benzoxazole precursor under basic conditions .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-6-phenylmethoxy-1,3-benzoxazole

InChI

InChI=1S/C15H13NO2/c1-11-16-14-8-7-13(9-15(14)18-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

ZNFFJICRRGNBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 6-(Benzyloxy)-2-methylbenzo[d]oxazole, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

While the specific compound "6-(Benzyloxy)-2-methylbenzo[d]oxazole" is not directly discussed across the provided search results, the information available on benzoxazole derivatives and related compounds can provide a basis for understanding its potential applications.

Scientific Research Applications

Benzoxazole as a Privileged Scaffold: Benzoxazole is a "privileged scaffold" widely used in materials, natural products, and pharmaceuticals . Benzoxazole alkaloids derived from marine sponges or plants are known as potent therapeutic agents .

Potential in Alzheimer's Disease Treatment: Benzoxazole-oxadiazole hybrids have shown activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, suggesting their potential in developing novel therapeutics for Alzheimer's disease . Certain analogues have demonstrated more potency than standard inhibitors .

Antimicrobial Applications: Benzoxazole derivatives have demonstrated antibacterial activity . Specific benzoxazole compounds have achieved minimum inhibitory concentrations of ≤ 1 μM against Mycobacterium tuberculosis (Mtb) . Guanine does not negate the antibacterial activity of these compounds, suggesting their potential for in vivo efficacy .

Monoamine Oxidase (MAO) Inhibition: Benzyloxy derivatives, closely related to benzoxazoles, have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO) . These derivatives represent a new class of MAO-B inhibitors .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Electronic Comparison of Key Benzoxazole Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Applications/Activity References
6-(Benzyloxy)-2-methylbenzo[d]oxazole 2-CH₃, 6-OBn 265.31 g/mol Benzyloxy, methyl MAO inhibition, π-π stacking
6-Methylbenzo[d]oxazole 6-CH₃ 133.15 g/mol Methyl Photophysical materials
6-(Benzyloxy)-2-methylbenzo[d]thiazole 2-CH₃, 6-OBn, S in ring 281.38 g/mol Benzyloxy, methyl, thiazole Enhanced nucleophilicity
Methyl 2-(2-methylbenzo[d]oxazol-6-yl)benzoate 2-CH₃, 6-COOCH₃ 297.32 g/mol Ester, methyl Bioorthogonal labeling
2-(4-Methylbenzyl)benzo[d]oxazole 4-CH₃-C₆H₄-CH₂ 223.27 g/mol Benzyl, methyl Synthetic intermediate
Electronic and Steric Effects
  • 6-Methylbenzo[d]oxazole : Lacks the benzyloxy group, resulting in reduced lipophilicity and weaker π-π interactions. The methyl group at position 6 instead of 2 alters steric accessibility for binding .
  • Methyl 2-(2-methylbenzo[d]oxazol-6-yl)benzoate : The electron-withdrawing ester group at position 6 reduces electron density on the benzoxazole ring, affecting charge-transfer properties in photophysical applications .

Biological Activity

6-(Benzyloxy)-2-methylbenzo[d]oxazole is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The biological activity of 6-(Benzyloxy)-2-methylbenzo[d]oxazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : It shows potential in inhibiting bacterial and fungal growth.
  • Neuroprotective Effects : It may influence cholinergic activity, relevant for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The structural uniqueness of 6-(Benzyloxy)-2-methylbenzo[d]oxazole arises from the combination of the benzyloxy and methyl groups. This configuration enhances its reactivity and biological efficacy compared to other benzoxazole derivatives.

Compound NameStructural FeaturesBiological Activity
BenzoxazoleParent compoundBroad range of biological activities
2-MethylbenzoxazoleLacks benzyloxy groupSimilar but less potent than 6-(Benzyloxy)-2-methylbenzoxazole
6-BenzyloxybenzoxazoleLacks methyl group at the 2-positionAnticancer and antimicrobial properties

Anticancer Activity

Research indicates that derivatives of benzoxazole, including 6-(Benzyloxy)-2-methylbenzo[d]oxazole, demonstrate significant cytotoxicity against various cancer cell lines. Studies have shown moderate to substantial cytotoxic effects on:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

For instance, a study reported that compounds containing the benzoxazole scaffold exhibited IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Benzoxazole derivatives are known to inhibit both Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group enhances these antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the potential of benzoxazole derivatives in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain analogues have shown IC50 values lower than standard drugs like Donepezil, indicating their potential as effective treatments for Alzheimer's disease .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study examined the effects of various benzoxazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to 6-(Benzyloxy)-2-methylbenzo[d]oxazole had significant cytotoxic effects on MCF-7 and A549 cells, suggesting their potential as anticancer agents .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial activity of benzoxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The findings demonstrated that these compounds effectively reduced bacterial growth and biofilm formation .

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